1-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole
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Overview
Description
1-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole is a complex organic compound with a unique structure that combines a sulfonyl group, a methoxy group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole typically involves multiple steps. One common method starts with the preparation of 4-methoxy-3-methylbenzenesulfonyl chloride, which is then reacted with 4-methyl-2-phenyl-1H-imidazole under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of a suitable electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would produce a sulfide derivative.
Scientific Research Applications
1-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The imidazole ring can interact with metal ions, affecting enzymatic activities. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxy-3-methylbenzenesulfonyl)-piperidine: Similar structure but with a piperidine ring instead of an imidazole ring.
4-Acetylamino-3-methyl-benzenesulfonyl chloride: Similar sulfonyl group but different functional groups attached.
Uniqueness
1-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole is unique due to the combination of its sulfonyl group, methoxy group, and imidazole ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-methyl-2-phenylimidazole |
InChI |
InChI=1S/C18H18N2O3S/c1-13-11-16(9-10-17(13)23-3)24(21,22)20-12-14(2)19-18(20)15-7-5-4-6-8-15/h4-12H,1-3H3 |
InChI Key |
XEIYPSFBDXLOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C)OC |
Origin of Product |
United States |
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